molecular formula C5H10O3 B13744082 Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 CAS No. 40662-44-0

Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3

Cat. No.: B13744082
CAS No.: 40662-44-0
M. Wt: 124.17 g/mol
InChI Key: XYVQFUJDGOBPQI-WFGJKAKNSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 typically involves the esterification of 2-hydroxy-2-methylpropanoic acid with deuterated methanol (CD3OD). The reaction is catalyzed by an acid such as sulfuric acid and is carried out under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The use of continuous reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 is widely used in scientific research due to its deuterium labeling. Some of its applications include:

    Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.

    Biology: Employed in metabolic studies to trace biochemical pathways.

    Medicine: Utilized in drug development and pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of deuterated drugs and materials

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-2-methyl-d3-propionate-3,3,3-d3 involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound provide a unique advantage in studying reaction mechanisms and metabolic pathways, as they can be easily traced using spectroscopic techniques .

Properties

CAS No.

40662-44-0

Molecular Formula

C5H10O3

Molecular Weight

124.17 g/mol

IUPAC Name

methyl 3,3,3-trideuterio-2-hydroxy-2-(trideuteriomethyl)propanoate

InChI

InChI=1S/C5H10O3/c1-5(2,7)4(6)8-3/h7H,1-3H3/i1D3,2D3

InChI Key

XYVQFUJDGOBPQI-WFGJKAKNSA-N

Isomeric SMILES

[2H]C([2H])([2H])C(C(=O)OC)(C([2H])([2H])[2H])O

Canonical SMILES

CC(C)(C(=O)OC)O

Origin of Product

United States

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